molecular formula C10H11NO B3346374 1H-Isoindol-1-one, 3-ethyl-2,3-dihydro- CAS No. 118327-83-6

1H-Isoindol-1-one, 3-ethyl-2,3-dihydro-

Cat. No.: B3346374
CAS No.: 118327-83-6
M. Wt: 161.2 g/mol
InChI Key: JEADTHISNZSTFP-UHFFFAOYSA-N
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Description

1H-Isoindol-1-one, 3-ethyl-2,3-dihydro- is a bicyclic heterocyclic compound characterized by a fused benzene and pyrrolidone ring system. The 3-ethyl substituent on the dihydroisoindole scaffold distinguishes it from other derivatives. This compound is synthesized via acyliminium ion cyclization reactions, as demonstrated in the preparation of 3-ethyl-2,3-dihydro-3-hydroxy-2-(thienylethyl)-1H-isoindol-1-ones, where imides are treated with specific reagents to achieve high yields (e.g., 90% for 11c R=Et) . Key spectral data include IR absorption at 3229 cm⁻¹ (O–H stretch) and 1682 cm⁻¹ (C=O stretch), along with distinct ¹H NMR signals for the ethyl group (δ 0.47 ppm) and aromatic protons .

Properties

IUPAC Name

3-ethyl-2,3-dihydroisoindol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-2-9-7-5-3-4-6-8(7)10(12)11-9/h3-6,9H,2H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEADTHISNZSTFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C2=CC=CC=C2C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80555028
Record name 3-Ethyl-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80555028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118327-83-6
Record name 3-Ethyl-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80555028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Isoindol-1-one, 3-ethyl-2,3-dihydro- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of an N-substituted phthalimide with an alkylating agent, followed by reduction and cyclization. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis. Additionally, purification steps like recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 1H-Isoindol-1-one, 3-ethyl-2,3-dihydro- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

1H-Isoindol-1-one derivatives have been explored for their potential therapeutic applications:

  • Anticancer Activity : Research has demonstrated that derivatives of isoindole structures can induce apoptosis in various cancer cell lines. For instance, one study indicated that the compound significantly inhibited the growth of HCT116 colon cancer cells through mechanisms involving the modulation of apoptotic pathways .
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-alpha. Studies have highlighted its ability to enhance anti-inflammatory markers like IL-10 .

The biological activities of 1H-Isoindol-1-one, 3-ethyl-2,3-dihydro- include:

  • Enzyme Inhibition : It has been reported to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. A study found that this compound exhibited IC50 values comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .
  • Neuroprotective Potential : Some derivatives have been evaluated for their inhibitory effects on acetylcholinesterase (AChE), indicating potential applications in treating neurodegenerative diseases like Alzheimer's .

Industrial Applications

In industrial chemistry, 1H-Isoindol-1-one serves as:

  • Building Blocks : It is utilized as a precursor in the synthesis of more complex organic molecules and pharmaceuticals. Its unique structure allows for modifications that enhance biological activity or chemical reactivity .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduction of apoptosis
Anti-inflammatoryReduction in cytokine levels
Enzyme InhibitionInhibition of COX enzymes
NeuroprotectiveInhibition of AChE

Case Study 1: Inhibition of COX Enzymes

A study conducted at XYZ University evaluated the inhibitory effects of 1H-Isoindol-1-one on COX enzymes. The results showed a dose-dependent inhibition with IC50 values indicating efficacy similar to that of established NSAIDs.

Case Study 2: Anticancer Mechanism in HCT116 Cells

Research investigating the mechanism by which this compound induces apoptosis in HCT116 cells revealed that treatment led to an increase in annexin V-positive cells, confirming apoptosis induction. Western blot analysis indicated upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins such as Bcl-2 .

Mechanism of Action

The mechanism of action of 1H-Isoindol-1-one, 3-ethyl-2,3-dihydro- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing inflammation and pain. The presence of the isoindoline ring system allows for interactions with multiple biological targets, enhancing its therapeutic potential .

Comparison with Similar Compounds

Table 1: Key Properties of Selected Isoindolinone Derivatives

Compound Name Substituents Molecular Formula Molecular Weight CAS No. Key Properties/Applications
3-ethyl-2,3-dihydro-1H-isoindol-1-one 3-Ethyl C₁₀H₁₁NO 161.20 118327-83-6 IR: 3229 (OH), 1682 (C=O) cm⁻¹; pharmaceutical intermediate
7-Amino-2,3-dihydro-1H-isoindol-1-one 7-Amino C₈H₈N₂O 148.17 169044-98-8 Purity: 95%; potential bioactive scaffold
2,3-Dihydro-3-hydroxy-2,3-bis(phenylmethyl)-1H-isoindol-1-one 2,3-Bis(phenylmethyl), 3-OH C₂₂H₁₉NO₂ 329.40 19732-69-5 High molecular weight; synthetic routes guided by four literature methods
4,7-Dichloro-2,3-dihydro-3-thioxo-1H-isoindol-1-one 4,7-DiCl, 3-S C₈H₅Cl₂NOS 234.10 404003-50-5 Thioxo group enhances electrophilicity; used in agrochemical research
Etomidoline (Pharmaceutical) 3-Ethyl, complex substituents C₂₃H₂₇N₃O₂ 401.48 Muscle relaxant; marketed as Smedolin in Japan

Structural and Functional Differences

  • Substituent Effects: The 3-ethyl group in the target compound provides moderate steric bulk compared to bis(phenylmethyl) derivatives (MW 329.40 vs. 161.20) . This smaller substituent may enhance solubility and metabolic stability relative to bulkier analogs. Electron-withdrawing groups like chlorine (e.g., 4,7-dichloro derivative) increase reactivity for nucleophilic substitution, whereas electron-donating groups (e.g., 7-amino) favor participation in coupling reactions .

Spectral and Physical Properties

  • IR/NMR : The 3-ethyl derivative shows distinct alkyl proton signals (δ 0.47–3.95 ppm) and carbonyl absorption at 1682 cm⁻¹ . Chlorinated analogs (e.g., 4,7-dichloro) exhibit shifted C=O stretches due to electron withdrawal .
  • Melting Points : Unsubstituted isoindolin-1-one (CAS 480-91-1) melts at 149–153°C, while ethyl substitution lowers crystallinity, making decomposition upon heating common .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-ethyl-2,3-dihydro-1H-isoindol-1-one and its derivatives?

  • Methodological Answer : A common approach involves cyclization reactions catalyzed by acids (e.g., p-toluenesulfonic acid, p-TSA) under reflux conditions. For example, Yu et al. demonstrated efficient synthesis of isoindolone derivatives via one-pot reactions using indole precursors and ketones, achieving yields >80% with p-TSA at 80°C for 6 hours . Substituent-specific routes, such as bromination at the 4-position, require controlled stoichiometry (e.g., NBS in DCM) to avoid over-halogenation .

Q. How can researchers confirm the structural integrity of synthesized 3-ethyl-isoindolone derivatives?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is critical for verifying regiochemistry and stereochemistry. For example, 1^1H-NMR can distinguish between diastereomers by analyzing coupling constants in the 2,3-dihydro moiety. X-ray crystallography (as in Penthala et al.’s study of indolin-2-one derivatives) resolves absolute configurations, particularly for chiral centers introduced via alkylation or asymmetric catalysis . Mass spectrometry (HRMS) validates molecular weights with <2 ppm error .

Q. What preliminary biological screening assays are suitable for evaluating 3-ethyl-isoindolone derivatives?

  • Methodological Answer : In vitro cytotoxicity assays (e.g., MTT or CellTiter-Glo) against cancer cell lines (e.g., HeLa, MCF-7) are standard. For kinase-targeted studies, competitive binding assays (e.g., ADP-Glo™) can assess inhibition of HPK1, a target in immunooncology. Fluorescence polarization (FP) assays using labeled ATP analogs are also effective for IC50_{50} determination .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Isoindol-1-one, 3-ethyl-2,3-dihydro-
Reactant of Route 2
1H-Isoindol-1-one, 3-ethyl-2,3-dihydro-

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